molecular formula C18H23NO5 B14720626 3-(4-Piperidyl)-1-indanol fumarate CAS No. 20902-75-4

3-(4-Piperidyl)-1-indanol fumarate

Cat. No.: B14720626
CAS No.: 20902-75-4
M. Wt: 333.4 g/mol
InChI Key: MPFKTQKRAGQATD-WLHGVMLRSA-N
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Description

3-(4-Piperidyl)-1-indanol fumarate (CAS 20902-75-4) is an organic chemical compound with a molecular formula of C18H23NO5 and a molecular weight of 333.38 g/mol . It is supplied as a fumarate (1:1) salt . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any personal use. The piperidyl and indanol structural motifs are found in various pharmacologically active compounds, suggesting its potential utility as a building block or intermediate in medicinal chemistry and drug discovery research . For instance, similar piperidine-containing structures are investigated in neurological and metabolic studies . Researchers value this compound for exploring new synthetic pathways and biological mechanisms. Handle with care, using appropriate personal protective equipment, and refer to the safety data sheet for detailed handling and storage information.

Properties

CAS No.

20902-75-4

Molecular Formula

C18H23NO5

Molecular Weight

333.4 g/mol

IUPAC Name

(E)-but-2-enedioic acid;3-piperidin-4-yl-2,3-dihydro-1H-inden-1-ol

InChI

InChI=1S/C14H19NO.C4H4O4/c16-14-9-13(10-5-7-15-8-6-10)11-3-1-2-4-12(11)14;5-3(6)1-2-4(7)8/h1-4,10,13-16H,5-9H2;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

MPFKTQKRAGQATD-WLHGVMLRSA-N

Isomeric SMILES

C1CNCCC1C2CC(C3=CC=CC=C23)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1CNCCC1C2CC(C3=CC=CC=C23)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Piperidyl)-1-indanol fumarate typically involves the formation of the piperidine ring followed by the introduction of the indanol moiety. Common synthetic routes include hydrogenation, cyclization, and amination reactions. For instance, palladium and rhodium hydrogenation can be used to achieve the desired piperidine derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve scalable and cost-effective processes. These methods may include the use of specific precursor chemicals and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(4-Piperidyl)-1-indanol fumarate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the piperidine ring can lead to the formation of piperidinones, while reduction can yield piperidines with different substituents .

Scientific Research Applications

3-(4-Piperidyl)-1-indanol fumarate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-Piperidyl)-1-indanol fumarate involves its interaction with specific molecular targets and pathways. The piperidine ring plays a crucial role in its biological activity, influencing various cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Molecular Features Therapeutic Use/Mechanism Key Differences from this compound References
Bedaquiline Fumarate Quinoline-naphthyl backbone + fumarate Antitubercular (ATP synthase inhibitor) Larger, polycyclic structure; targets mycobacterial metabolism
4-[1-[2-[3-(Difluoromethyl)... (G.5.4) Piperidyl-pyrazole-acetyl + tetralin-pyridine Fungicide (oxysterol binding protein inhibitor) Extended side chains; agrochemical application
Diallyl Fumarate Simple fumarate ester Industrial polymer precursor Lacks nitrogenous heterocycles; no known CNS activity
3-(4-Piperidyl)propanoic Acid Piperidine + propanoic acid Synthetic intermediate Shorter carbon chain; carboxylic acid functionality

Physicochemical Properties

While direct data for this compound is unavailable, inferences can be made:

  • Solubility : Fumarate salts generally exhibit higher aqueous solubility than free bases. For example, bedaquiline fumarate’s solubility is >10 mg/mL in water, compared to <1 mg/mL for its free form .
  • Melting Point: Piperidine-containing compounds like 3-(4-Piperidyl)propanoic acid derivatives show melting points >200°C , suggesting similar thermal stability for this compound.

Q & A

Q. How can researchers address discrepancies in reported toxicological profiles of piperidyl-indanol derivatives?

  • Answer : Discrepancies may stem from impurity profiles or model systems. Mitigation strategies:
  • Standardized assays : Use OECD guidelines (e.g., acute oral toxicity in rats, LD50 determination) with >95% pure compound .
  • Metabolomic profiling : LC-MS identifies toxic metabolites (e.g., nitroso derivatives) not accounted for in earlier studies.
  • Species-specific models : Compare results across in vitro (hepatocytes) and in vivo (rodent) systems to clarify mechanisms .

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